1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine -

1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine

Catalog Number: EVT-6149239
CAS Number:
Molecular Formula: C23H34N4
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine, also known as INCB9471, is a synthetic small molecule that has been investigated as a potential therapeutic agent for HIV-1 infection. [] It acts as an allosteric noncompetitive antagonist of the CCR5 receptor, a protein found on the surface of white blood cells that plays a crucial role in HIV-1 entry into host cells. [] The compound specifically targets the human CCR5 receptor and has shown potent inhibitory activity against monocyte migration and HIV-1 infection. []

Molecular Structure Analysis

The molecular structure of 1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine (INCB9471) consists of a 2,3-dihydro-1H-indene group linked to a piperidine ring via a nitrogen atom. The piperidine ring is further substituted with a methyl group and a propyl chain terminated by a 3,5-dimethyl-1H-pyrazole group. [] Further detailed analysis regarding bond lengths, angles, and spatial configuration is not provided in the available research.

Mechanism of Action

1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine (INCB9471) acts as an allosteric noncompetitive antagonist of the CCR5 receptor. [] It binds to a site on the receptor distinct from the binding site for the natural ligand, macrophage inflammatory protein-1β (MIP-1β). [] This binding prevents MIP-1β from binding and activating the receptor, thereby inhibiting the downstream signaling cascade required for HIV-1 entry. []

Binding studies using incremental amounts of INCB9471 have demonstrated its noncompetitive nature. [] Site-specific mutagenesis studies have identified specific CCR5 residues essential for interaction with INCB9471. [] The compound exhibits rapid association with CCR5 but slow dissociation, suggesting a strong interaction. []

Comparative analysis with other CCR5 antagonists, such as vicriviroc, aplaviroc, and maraviroc, reveals that INCB9471 exhibits similar potency in blocking CCR5 ligand binding and inhibitory activity against CCR5-mediated Ca2+ mobilization. [] Further analysis suggests that INCB9471 and maraviroc may have distinct binding sites on CCR5, potentially allowing for the development of therapies targeting different CCR5 conformations. []

Applications

1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine (INCB9471) has been investigated for its potential use as an HIV-1 entry inhibitor. [] Preclinical studies have shown potent inhibition of R5-tropic HIV-1 strains in peripheral blood mononuclear cells. [] The compound has advanced to phase I and II human clinical trials, where it demonstrated safety and efficacy in reducing viral load. []

Future Directions

References:17. - Identification and Characterization of INCB9471, an Allosteric Noncompetitive Small-Molecule Antagonist of C-C Chemokine Receptor 5 with Potent Inhibitory Activity against Monocyte Migration and HIV-1 Infection

Properties

Product Name

1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methylpiperidin-3-amine

Molecular Formula

C23H34N4

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C23H34N4/c1-18-14-19(2)27(24-18)13-7-11-25(3)22-10-6-12-26(17-22)23-15-20-8-4-5-9-21(20)16-23/h4-5,8-9,14,22-23H,6-7,10-13,15-17H2,1-3H3

InChI Key

PSVRFBSIHHHJMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCN(C)C2CCCN(C2)C3CC4=CC=CC=C4C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.